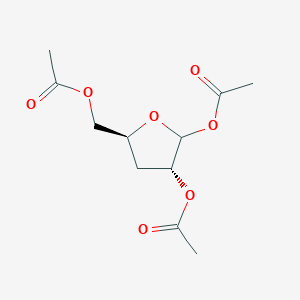
3-(1H-Pyrazol-4-yl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Pyrazol-4-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O . It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 4-position. This compound is notable for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(1H-Pyrazol-4-yl)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has shown potential in biological assays, particularly in the development of antipromastigote agents for treating leishmaniasis .
Medicine: Research has indicated that derivatives of 3-(1H-Pyrazol-4-yl)benzaldehyde exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds containing pyrazole scaffolds have been found to exhibit a wide range of biological activities, including antimicrobial , antimalarial , anti-inflammatory , antiviral , antileishmanial , antiproliferative , and anticancer activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
Molecular docking studies of similar compounds suggest that they may interact with various enzymes and proteins, leading to changes in their function . For instance, some pyrazole derivatives have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Pharmacokinetics
The compound’s predicted properties, such as its density (115±01 g/cm3) and boiling point (3101±250 °C) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit potent antimicrobial activity, suggesting that 3-(1h-pyrazol-4-yl)benzaldehyde may also have significant effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and exposure to oxygen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing pyrazole derivatives involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: Another method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Dehydrogenative Coupling: This method uses a combination of ruthenium catalysts and NHC-diphosphine ligands to couple 1,3-diols with arylhydrazines, producing pyrazoles with high selectivity.
Industrial Production Methods: Industrial production of 3-(1H-Pyrazol-4-yl)benzaldehyde typically involves large-scale condensation reactions followed by oxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 3-(1H-Pyrazol-4-yl)benzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as aryl halides and copper catalysts are employed for N-arylation reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-arylpyrazoles and halogenated pyrazoles.
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride
- 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
- 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 4-(1H-Tetraazol-5-yl)benzaldehyde
Uniqueness: 3-(1H-Pyrazol-4-yl)benzaldehyde stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential in drug development make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10/h1-7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDRHYXAYPNDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)
![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)
